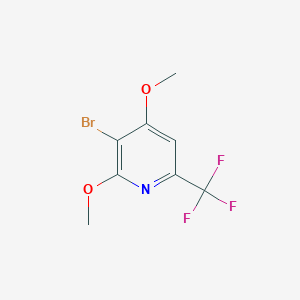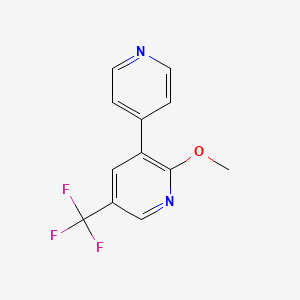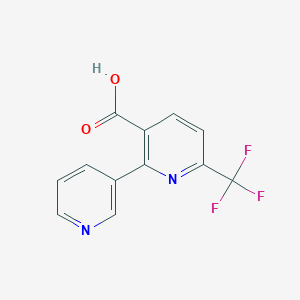
2-(4-Piperidinyl)ethyl propyl ether hydrochloride
Vue d'ensemble
Description
2-(4-Piperidinyl)ethyl propyl ether hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is 207.74 and the molecular formula is C10H22ClNO .Applications De Recherche Scientifique
Synthesis and Bioefficacy
2-(4-Piperidinyl)ethyl propyl ether hydrochloride has been studied in the context of synthesizing and evaluating the bioefficacy of compounds. For instance, Gupta et al. (2013) explored the synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its analogs, including a variant where the phenethyl chain of fentanyl was replaced with different functional groups, such as ethereal moieties. These compounds demonstrated potential as safer opioid analgesics compared to fentanyl (Gupta et al., 2013).
Anticancer Agents
The compound has also been linked to the synthesis of anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. These synthesized propanamide derivatives showed promising results as potential anticancer agents (Rehman et al., 2018).
Antibacterial and Antioxidant Properties
Research by Gasparyan et al. (2011) involved synthesizing a series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which demonstrated moderate antibacterial activity and high antioxidant activity. These findings suggest potential applications in developing new antibacterial and antioxidant compounds (Gasparyan et al., 2011).
Solid-State Characterization
The compound has been studied for its solid-state characteristics. Schmidt (2005) characterized two local anaesthetic drugs, falicaine hydrochloride and dyclonine hydrochloride, which have similarities to this compound. The study focused on their thermal analysis, vibrational spectroscopic methods, and solid-state properties, providing insights into the physicochemical properties of these compounds (Schmidt, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-propoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJVMNALKLLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















